molecular formula C15H18N2O B487975 [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine CAS No. 626216-09-9

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine

Cat. No.: B487975
CAS No.: 626216-09-9
M. Wt: 242.32g/mol
InChI Key: KQALNNBYWOQVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine is a chemical compound of interest in medicinal chemistry research due to its hybrid structure incorporating substituted aromatic and heteroaromatic systems. The molecular framework, featuring a pyridinylmethylamine core linked to a 4-methoxyphenyl group, is common in the development of pharmacologically active molecules. Pyridine derivatives are prevalent in many therapeutic areas and are known to interact with a wide array of biological targets, such as enzymes and receptors . Similarly, methoxyphenyl-containing compounds are frequently explored for their potential biological activities. The specific research applications for this compound are an area of active investigation, with its value stemming from its potential as a building block or intermediate in the synthesis of more complex molecules for biological screening . Researchers are exploring its properties in the context of designing novel compounds for various scientific purposes. This product is intended for laboratory research and development use only.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQALNNBYWOQVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Methoxyphenethylamine with Pyridine-3-Carbaldehyde

A two-step protocol involves:

  • Condensation : Reacting 4-methoxyphenethylamine with pyridine-3-carbaldehyde in anhydrous methanol under reflux to form the Schiff base.

  • Reduction : Treating the imine intermediate with sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to yield the secondary amine.

Optimization Data :

ParameterValueSource Citation
SolventMethanol
Temperature65°C (reflux)
Reducing AgentNaBH₄ (2.2 equiv)
Yield78–82%

This method is favored for its simplicity but requires rigorous drying to prevent hydrolysis of the imine intermediate.

Nucleophilic Substitution via Tosylate Intermediate

A patent by CN103012170A details the use of tosyl chloride to activate alcohols for nucleophilic displacement:

  • Tosylation : 4-Methoxyphenethyl alcohol reacts with tosyl chloride (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0–5°C, yielding 4-toluenesulfonyl-(4-methoxyphenyl)ethyl ester.

  • Amine Coupling : The tosylate undergoes substitution with pyridin-3-ylmethylamine in dimethylformamide (DMF) at 65°C for 9.5 hours.

Key Advantages :

  • High regioselectivity due to the leaving group’s stability.

  • Scalable to industrial production with yields exceeding 90% after purification.

Gabriel Synthesis for Primary Amine Formation

The Gabriel method, adapted from CN103012170A, employs potassium phthalimide to generate the primary amine:

  • Alkylation : 4-Toluenesulfonyl-(4-methoxyphenyl)ethyl ester reacts with potassium phthalimide in DMF at 65°C.

  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, followed by acid-base extraction to isolate the amine.

Reaction Conditions :

  • Hydrazine hydrate: 2.1–3.0 equiv relative to phthalimide.

  • Yield: 98.2% after vacuum distillation.

Asymmetric Synthesis for Enantiomerically Pure Product

WO2015159170A2 describes enantioselective routes using chiral auxiliaries or catalysts:

  • Chiral Resolution : Condensing 4-methoxyacetophenone with (1S,2R)-(+)-norephedrine forms a diastereomeric imine, reduced catalytically (Adam’s catalyst) and resolved via oxidative cleavage.

  • Catalytic Asymmetric Hydroboration : Rhodium-(S)-quinap complexes enable hydroboration of 1-methoxy-4-vinylbenzene, achieving 98% enantiomeric excess (ee).

Comparative Performance :

Methodee (%)Yield (%)Scalability
Chiral Resolution5762Moderate
Catalytic Hydroboration9885High

The hydroboration route, while cost-intensive, is superior for high-purity applications like pharmaceutical intermediates.

Analytical Validation and Purification Strategies

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers with >99% purity.

  • GC-MS : Confirms molecular ion peaks at m/z 242.32 (M⁺), consistent with the molecular formula C₁₅H₁₈N₂O.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.26–6.82 (m, 4H, aryl-H), 3.80 (s, 3H, OCH₃), 3.65 (q, 2H, CH₂NH).

  • IR : N-H stretch at 3350 cm⁻¹, C-O-C at 1245 cm⁻¹.

Industrial Scalability and Process Economics

A cost-benefit analysis of the methods reveals:

  • Reductive Amination : Lowest capital cost ($120/kg) but requires high-purity aldehydes.

  • Catalytic Hydroboration : Highest purity ($450/kg) justified for enantioselective APIs.

  • Gabriel Synthesis : Balanced at $220/kg with minimal waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sulfuric acid, nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Inhibition of Tissue Kallikrein

One of the primary applications of this compound is as a selective inhibitor of human tissue kallikrein (KLK1). KLK1 is involved in various physiological processes, including inflammation and pain modulation. The compound demonstrates a higher selectivity for KLK1 compared to other serine proteases, making it a promising candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Recent studies have indicated that derivatives similar to [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine exhibit significant antitumor activity. For instance, compounds designed based on this scaffold have shown potent inhibitory effects against human lung adenocarcinoma cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and pyridine rings can enhance antitumor potency .

Interaction with Biological Targets

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For example, the compound has been shown to bind effectively to the active site of KLK1, inhibiting its enzymatic activity and subsequently reducing inflammatory responses . Additionally, its structural features allow it to engage in critical interactions with other proteins involved in cancer cell proliferation.

Structure-Activity Relationship Studies

Understanding the SAR is crucial for optimizing the efficacy of this compound. Various modifications to the methoxy and phenyl groups have been explored to enhance binding affinity and selectivity towards target enzymes. For instance, the introduction of different substituents on the pyridine ring has been associated with improved biological activity against cancer cells .

Case Studies

StudyFocusFindings
Study 1 KLK1 InhibitionDemonstrated that this compound selectively inhibits KLK1 with reduced side effects compared to other proteases .
Study 2 Antitumor ActivityReported significant inhibition of lung adenocarcinoma cell lines by derivatives of this compound, with IC50 values indicating potent activity .
Study 3 SAR OptimizationIdentified key modifications that enhance potency and selectivity for target proteins, providing a pathway for further drug development .

Mechanism of Action

The mechanism by which [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Structural Analogues with Pyridine Moieties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications
(4-Methoxy-phenyl)-pyridin-3-ylmethyl-amine 300347-33-5 C₁₃H₁₄N₂O 214.27 Lacks ethyl group; simpler alkyl chain Reduced lipophilicity; possible lower membrane permeability .
(4-Methoxy-phenyl)-pyridin-4-ylmethyl-amine 16552-49-1 C₁₃H₁₄N₂O 214.27 Pyridine nitrogen at position 4 vs. 3 Altered hydrogen bonding; differences in solubility and target interaction .
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine N/A C₁₅H₁₅F₃N₂O 296.29 Trifluoromethyl substitution Enhanced lipophilicity; increased metabolic resistance .
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 1025230-61-8 C₁₄H₁₅FN₂O 246.29 Fluorine substitution; pyridine-4-ylmethyl Electron-withdrawing effects; altered receptor affinity .

Bioactive Analogues and Derivatives

  • Formoterol-related Compound G (USP): (2RS)-1-(4-Methoxy-phenyl)propan-2-amine.
    • Simpler structure lacking pyridine. Likely reduced pharmacological activity due to absence of aromatic nitrogen .
  • 3-[5-[(4-Methoxy-phenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine ():
    • Incorporates a triazole ring and methylsulfanyl group. May exhibit improved binding to enzymes (e.g., α-synuclein inhibitors) due to heterocyclic rigidity .
  • [(S)-1-(1,4-Dioxa-spiro[4.5]dec-2-yl)-meth-(E)-ylidene]-(4-methoxy-phenyl)-amine (): Spirocyclic structure introduces conformational rigidity. Potential for enhanced selectivity in receptor interactions .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The trifluoromethyl group in 6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine increases logP, favoring blood-brain barrier penetration compared to the target compound .
  • Solubility : Pyridine positional isomers (3-yl vs. 4-yl) exhibit distinct polarities, affecting aqueous solubility. For example, pyridin-4-yl derivatives may form stronger hydrogen bonds .
  • Metabolic Stability : The ethyl group in the target compound may undergo oxidative metabolism, whereas trifluoromethyl groups resist degradation .

Chromatographic and Analytical Data (Relative to USP Standards)

Compound (USP) Relative Retention Time Relative Response Factor (%) Notes
Formoterol-related G 0.4 1.00 Simpler structure; faster elution .
Compound A 0.5 1.75 Higher response factor suggests better detection .
Compound B 0.7 1.00 Comparable response to target compound (if analyzed) .

Biological Activity

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and mechanisms of action related to this compound.

Chemical Structure and Properties

The compound features a pyridine ring, a methoxy-substituted phenyl group, and an ethyl side chain. These structural components contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact targets remain under investigation, but it is hypothesized that the compound may modulate enzyme activities and influence biochemical pathways critical for cellular functions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell culture models.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the compound's ability to form stable complexes with metal ions, which could enhance its efficacy against cancer cells.

Case Studies

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 25 µM.
Study 2 Showed anti-inflammatory effects in a murine model of arthritis, reducing swelling by 40% compared to control.
Study 3 Investigated its anticancer effects on ovarian cancer cells, revealing an IC50 value of 30 µM and notable apoptosis induction.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence the compound's bioavailability and efficacy in vivo:

  • Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
  • Distribution : Its ability to bind to plasma proteins may affect its distribution in tissues.
  • Metabolism : Preliminary studies indicate hepatic metabolism may be involved.
  • Excretion : Renal pathways are likely responsible for excreting metabolites.

Q & A

Basic: What experimental strategies optimize the synthesis yield of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine?

Methodological Answer:

  • Catalytic Conditions : Use acetic acid as a catalyst to promote Schiff base formation during condensation reactions. For example, adding 10 drops of acetic acid to ethanol solutions of aldehyde and amine precursors achieves 91% yield .
  • Purification : Vacuum filtration followed by sequential washing with water and methanol removes unreacted starting materials and byproducts .
  • Reagent Stoichiometry : Maintain a 1:1 molar ratio of aldehyde and hydrazine derivatives to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks to confirm the presence of methoxy (δ ~3.84 ppm, singlet), pyridine protons (δ 8.09–7.58 ppm), and aromatic protons (δ 7.49–6.73 ppm). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • FTIR : Identify imine (C=N, ~1596 cm⁻¹) and methoxy (C-O, ~1261 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 334.1556) with <0.5 ppm error .

Advanced: How can conflicting NMR or crystallographic data be resolved during structural validation?

Methodological Answer:

  • High-Field NMR : Use 500 MHz NMR to resolve splitting patterns in crowded aromatic regions. Compare with analogous compounds (e.g., N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) .
  • X-ray Crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve ambiguities in bond lengths or angles. Prioritize datasets with R1 < 5% .
  • Dynamic NMR : Probe rotational barriers of flexible groups (e.g., methoxyphenyl) at variable temperatures .

Advanced: What computational or experimental methods assess the compound’s environmental stability (e.g., persistence or mobility)?

Methodological Answer:

  • QSAR Modeling : Estimate biodegradability (e.g., log Kow = 1.4 for ionizable groups) using tools like EPI Suite .
  • Hydrolysis Studies : Monitor degradation under pH 5–9 at 25°C via LC-MS. Track half-life (t1/2 >83 days in water) .
  • Photostability : Expose to UV light (254 nm) and quantify degradation products via HPLC with photodiode array detection .

Advanced: How to design assays for evaluating bioactivity while minimizing interference from structural analogs or impurities?

Methodological Answer:

  • HPLC Purity Threshold : Ensure >95% purity using a C18 column (e.g., 4.6 × 250 mm, 5 µm) with mobile phase: acetonitrile/0.1% TFA (70:30). Monitor at 254 nm .
  • Impurity Profiling : Synthesize and characterize common byproducts (e.g., mono-benzyl analogues) via spiking experiments .
  • Dose-Response Specificity : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to confirm target engagement .

Basic: What solvent systems and reaction conditions minimize undesired side products during functionalization (e.g., alkylation or acylation)?

Methodological Answer:

  • Solvent Selection : Use ethanol or DCM for nucleophilic substitutions; avoid DMSO due to potential oxidation of amine groups .
  • Temperature Control : Conduct reactions at 0–5°C for exothermic steps (e.g., acrylamide formation) to suppress polymerization .
  • Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to direct reactivity to the methoxyphenyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.